8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside
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Description
Synthesis Analysis
The synthesis of 8-Methoxycarbonyloctanoyl derivatives involves the preparation of glycosides with potential activity against infections like Trypanosoma cruzi. The process includes treating Tri-O-acetyl-1,2-O-(1-methoxyethylidene) derivatives with alcohols in the presence of mercuric bromide to yield orthoesters, which rearrange into the desired glycosides (Tsui & Gorin, 1986).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by their complex glycosidic linkages and protective groups, essential for further chemical reactions. The 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose derivatives serve as key intermediates, facilitating the synthesis of various glycosides with extensive applications in bioorganic chemistry (Ohlsson & Magnusson, 2000).
Chemical Reactions and Properties
These compounds are involved in numerous chemical reactions, including glycosylation processes that are pivotal for the synthesis of complex glycosides. The efficiency and selectivity of these reactions, such as the formation of galabiosides, underscore the compound's versatility in synthetic chemistry (Ohlsson & Magnusson, 2000).
Physical Properties Analysis
While specific studies detailing the physical properties of 8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside are limited, related glycosides exhibit crystalline forms, which aids in purification and structural analysis processes. Such characteristics are crucial for understanding the compound's behavior and stability under various conditions.
Chemical Properties Analysis
The chemical properties of 8-Methoxycarbonyloctanoyl derivatives are defined by their reactivity, especially in glycosylation reactions. These properties facilitate the synthesis of neoglycoconjugates, highlighting the compound's significance in the study of carbohydrate-lectin interactions and the preparation of liposomes (Becker, Furneaux, Reck, & Zubkov, 1999).
Scientific Research Applications
Biological Effects of Gum Arabic
Gum Arabic (GA) contains beta-D-galactopyranosyl units, similar to the galactopyranoside part of the requested compound. GA demonstrates various biological effects, such as antioxidant properties and potential in protecting against hepatic, renal, and cardiac toxicities in rats. Despite mixed results in studies, GA's role in lipid metabolism and its antimicrobial and proabsorptive properties suggest its use in medical and dietary applications (Ali, Ziada, & Blunden, 2009).
Pharmacological Properties of Osthole
Osthole showcases a wide range of pharmacological actions, including neuroprotective, osteogenic, and anticancer activities. Although structurally distinct from the requested compound, the study on osthole's bioactivities underscores the potential of naturally occurring compounds in therapeutic applications (Zhang et al., 2015).
Guar Gum Applications
Like the galactopyranoside component, guar gum is a polysaccharide with significant industrial and pharmaceutical applications due to its thickening, emulsifying, and gelling properties. This highlights the potential of structurally complex carbohydrates in diverse applications (Thombare et al., 2016).
Hepatoprotective Effects of Hyperoside
Hyperoside, a flavonol glycoside containing a galactopyranosyl unit, exhibits hepatoprotective, anti-inflammatory, and antioxidant activities. This suggests that compounds with galactopyranosyl units can have significant therapeutic potential in liver disease management (Jang, 2022).
Pectins in Biomedical Applications
Pectins, comprising galacturonic acid residues and neutral sugars like galactose, demonstrate wide biomedical applications due to their non-toxic, biocompatible, and biodegradable nature. The diversity in pectin's applications across pharmaceutics and biomedicine underscores the potential utility of complex polysaccharides in scientific research (Noreen et al., 2017).
properties
IUPAC Name |
methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUXWCCGBYMVBI-ZXVYMRSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside |
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